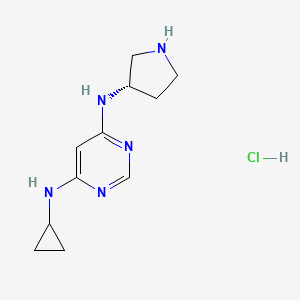

(S)-N4-Cyclopropyl-N6-(pyrrolidin-3-yl)pyrimidine-4,6-diamine hydrochloride

Description

(S)-N4-Cyclopropyl-N6-(pyrrolidin-3-yl)pyrimidine-4,6-diamine hydrochloride (CAS No. 1354018-58-8) is a pyrimidine-based diamino compound with a molecular formula of C₁₁H₁₈ClN₅ . It features a cyclopropyl group at the N4 position and an (S)-configured pyrrolidin-3-yl substituent at the N6 position, distinguishing it from other analogs. The compound is commercially available with a purity of ≥95% and is utilized in pharmaceutical research, particularly in the development of kinase inhibitors or receptor modulators due to its heterocyclic framework .

Properties

IUPAC Name |

6-N-cyclopropyl-4-N-[(3S)-pyrrolidin-3-yl]pyrimidine-4,6-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5.ClH/c1-2-8(1)15-10-5-11(14-7-13-10)16-9-3-4-12-6-9;/h5,7-9,12H,1-4,6H2,(H2,13,14,15,16);1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZHVHCKWLLWOY-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC(=NC=N2)NC3CCNC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1NC2=NC=NC(=C2)NC3CC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N4-Cyclopropyl-N6-(pyrrolidin-3-yl)pyrimidine-4,6-diamine hydrochloride typically involves multiple steps, starting with the preparation of the pyrimidine core. The cyclopropyl and pyrrolidinyl groups are then introduced through a series of reactions, including nucleophilic substitution and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-N4-Cyclopropyl-N6-(pyrrolidin-3-yl)pyrimidine-4,6-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(S)-N4-Cyclopropyl-N6-(pyrrolidin-3-yl)pyrimidine-4,6-diamine hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N4-Cyclopropyl-N6-(pyrrolidin-3-yl)pyrimidine-4,6-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity help elucidate its mechanism of action.

Comparison with Similar Compounds

Key Structural and Functional Insights

Cyclopropyl vs. Analogs lacking this group (e.g., CAS 1365936-54-4) exhibit reduced structural complexity and may have weaker target engagement .

Pyrrolidine vs. Piperidine Substitutions: The pyrrolidin-3-yl group (5-membered ring) in the target compound offers moderate lipophilicity and conformational flexibility, favoring solubility in polar solvents .

Chirality and Stereochemical Impact :

The (S)-configuration at the pyrrolidine moiety is critical for enantioselective interactions with biological targets. The (R)-isomer (CAS 1365936-54-4) may exhibit diminished activity due to mismatched stereochemistry .

Research Findings and Implications

- Solubility and Bioavailability : Pyrrolidine-containing compounds generally exhibit better aqueous solubility than piperidine analogs, making the target compound advantageous for oral formulations .

- Stereochemical Specificity : The (S)-configuration optimizes binding to chiral targets, as seen in kinase inhibitors where enantiomers show divergent efficacy .

- Synthetic Accessibility : Analogs without cyclopropyl groups (e.g., CAS 1365936-46-4) are simpler to synthesize but lack the structural rigidity required for high-affinity interactions .

Biological Activity

(S)-N4-Cyclopropyl-N6-(pyrrolidin-3-yl)pyrimidine-4,6-diamine hydrochloride, with the CAS number 1354018-58-8, is a compound that has garnered interest in various biological research contexts. Its unique structure suggests potential applications in pharmacology, particularly in the fields of oncology and infectious diseases. This article delves into its biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The chemical formula of this compound is . The compound features a pyrimidine core substituted with cyclopropyl and pyrrolidinyl groups, which may influence its biological interactions and efficacy.

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | C11H18ClN5 |

| CAS Number | 1354018-58-8 |

| Boiling Point | Not specified |

| Solubility | Research use only |

Anticancer Potential

Research indicates that (S)-N4-Cyclopropyl-N6-(pyrrolidin-3-yl)pyrimidine derivatives exhibit promising anticancer activities. A study highlighted that these compounds can inhibit specific kinases involved in cancer cell proliferation. The mechanism of action appears to involve the modulation of signaling pathways critical for tumor growth and survival.

Case Study: In vitro assays demonstrated that certain derivatives showed significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies. For instance, a derivative exhibited an IC50 value in the low micromolar range against breast cancer cells.

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial properties. Preliminary studies have shown that it may inhibit the growth of pathogenic bacteria and fungi, indicating its utility in treating infections.

Research Findings: A recent investigation revealed that certain derivatives displayed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Mechanistic Insights

The biological activity of (S)-N4-Cyclopropyl-N6-(pyrrolidin-3-yl)pyrimidine derivatives is hypothesized to stem from their ability to interact with specific molecular targets:

- Kinase Inhibition: The compound may inhibit key kinases involved in cell signaling pathways.

- DNA Interaction: Some studies suggest a potential for binding to DNA or interfering with DNA repair mechanisms.

- Cell Cycle Arrest: Evidence points toward the ability of these compounds to induce cell cycle arrest in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.